2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine
Description
Significance of Guanidine-Containing Compounds in Biological Systems and Drug Discovery
The guanidine (B92328) group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic functional group that is protonated to form the resonance-stabilized guanidinium (B1211019) cation at physiological pH. This cationic nature is fundamental to its biological significance, most notably in the side chain of the amino acid arginine. The guanidinium group's ability to form multiple hydrogen bonds and engage in strong electrostatic interactions, such as salt bridges and cation-π interactions, allows it to serve as a crucial recognition motif for anionic substrates like carboxylates and phosphates in enzymes and receptors. synchem.degoogle.com
This capacity for molecular recognition has been leveraged in drug discovery, leading to a wide array of therapeutic agents. Guanidine-containing compounds exhibit a broad spectrum of medicinal activities. researchgate.netjocpr.com They are found in drugs targeting the central nervous system, cardiovascular diseases, and diabetes. nih.gov Furthermore, their utility extends to antimicrobial, anti-inflammatory, antithrombotic, and chemotherapeutic agents. jocpr.comnih.gov The versatility of the guanidine moiety makes it a valuable component in the medicinal chemist's toolkit for designing molecules that can effectively interact with diverse biological targets. researchgate.net
Table 1: Examples of Therapeutic Areas for Guanidine-Containing Compounds
| Therapeutic Area | Examples of Drug Classes or Compounds |
| Diabetes | Metformin, Phenformin nih.gov |
| Cardiovascular | Amiloride, Clonidine, Guanethidine nih.gov |
| Antimicrobial | Streptomycin, Chlorhexidine, Proguanil nih.govnih.gov |
| Antiviral | Zanamivir nih.gov |
| Pain Management | Ziconotide nih.gov |
| Central Nervous System | NPY Y1 receptor antagonists nih.gov |
Role of Pyridine (B92270) Derivatives as Privileged Scaffolds in Chemical Biology
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry. nih.gov Its structural similarity to benzene, combined with the electronic influence of the nitrogen atom, imparts unique properties that are highly advantageous for drug design. lookchem.comlookchem.com The nitrogen atom can act as a hydrogen bond acceptor and a basic center, enhancing solubility and allowing for specific interactions with biological macromolecules.
The pyridine scaffold is present in a vast number of FDA-approved drugs and natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). nih.govlookchem.com Its derivatives have been successfully developed as treatments for a wide range of diseases, including cancer, hypertension, microbial infections, and inflammatory conditions. The ability to easily modify the pyridine ring at multiple positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a "privileged scaffold" in the quest for new and improved therapeutics.
Table 2: Selected Examples of Pyridine-Containing Drugs
| Drug Name | Therapeutic Use |
| Imatinib | Anticancer lookchem.com |
| Atazanavir | Antiviral (HIV) lookchem.com |
| Sorafenib | Anticancer |
| Amlodipine | Antihypertensive |
| Nicotine | Stimulant (in natural products) lookchem.com |
Contextualization of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine within Contemporary Chemical Research
The compound this compound (CAS No. 252943-80-9) represents a deliberate fusion of the pyridine and guanidine scaffolds. researchgate.net While this specific molecule is not extensively documented in peer-reviewed research literature, its structural components place it firmly within a well-established and active area of medicinal chemistry. It is primarily available through chemical suppliers as a research chemical or building block. researchgate.net
The key structural motif, the 2-amino-5-cyanopyridine (B188168) core linked to an ethylamine (B1201723) chain, is a known pharmacophore. A prominent example is found in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors. The compound 1-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile (NVP-DPP728) was identified as a potent and selective DPP-IV inhibitor with antihyperglycemic properties for the potential treatment of type 2 diabetes. This demonstrates the utility of the 2-[(5-cyanopyridin-2-yl)amino]ethyl fragment in targeting specific enzyme active sites.
Furthermore, research into related structures supports the potential bioactivity of this compound class. Studies on arylpyridin-2-yl guanidine derivatives have identified them as novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target in inflammatory diseases like asthma. Additionally, patents describe various cyanoguanidine derivatives bearing pyridine rings as having a wide range of pharmacological applications, including as anti-ulcer, anti-inflammatory, and cardiovascular agents. jocpr.com The combination of a cyanopyridine, which can participate in hydrogen bonding and dipolar interactions, with a guanidine group, which provides a basic, cationic center for strong electrostatic interactions, creates a molecule with significant potential for biological activity.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 252943-80-9 |
| Molecular Formula | C9H12N6 |
| Molecular Weight | 204.23 g/mol researchgate.net |
| Predicted pKa | 12.97 ± 0.70 |
| Predicted LogP | 0.46 |
Research Gaps and Objectives for Further Academic Investigation of the Compound
Despite the promising pedigree of its constituent scaffolds, this compound remains a scientifically underexplored entity. The current literature lacks dedicated studies on its synthesis, characterization, and biological activity. This presents several clear research gaps and opportunities for future investigation.
Key Research Gaps:
Synthesis and Characterization: There is no detailed, published synthetic route specifically for this compound. A thorough report on an optimized synthesis, along with complete spectroscopic characterization (NMR, IR, Mass Spectrometry, etc.), would be the foundational step for any further research.
Biological Screening: The compound has not been subjected to broad and systematic biological screening. Given the activities of structurally related molecules, it would be logical to evaluate its potential as a DPP-IV inhibitor, an MSK1 inhibitor, or an agent targeting other kinases. Its structural features also suggest potential antimicrobial or anticancer activities. nih.govlookchem.com
Mechanism of Action: Should any significant biological activity be identified, subsequent studies would be necessary to elucidate its mechanism of action. This would involve identifying the specific biological target(s) and understanding the molecular interactions at the atomic level.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships is currently absent. Synthesizing and testing analogues with modifications to the pyridine ring (e.g., altering the position or nature of the cyano group), the ethyl linker, or the guanidine moiety would provide valuable insights for optimizing potency and selectivity.
Objectives for Further Investigation:
Develop and publish a robust and scalable synthetic protocol for this compound.
Perform a comprehensive screening of the compound against a panel of biologically relevant targets, particularly protein kinases like DPP-IV and MSK1, and in cellular assays for anticancer and antimicrobial activity.
For any confirmed activity, conduct detailed mechanistic studies, including enzyme kinetics, cellular pathway analysis, and potentially co-crystallization with the target protein.
Initiate a medicinal chemistry program to explore the SAR of this scaffold to identify derivatives with improved pharmacological profiles.
Properties
IUPAC Name |
2-[2-[(5-cyanopyridin-2-yl)amino]ethyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c10-5-7-1-2-8(15-6-7)13-3-4-14-9(11)12/h1-2,6H,3-4H2,(H,13,15)(H4,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCBRTIXRNMOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)NCCN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720875 | |
| Record name | N''-{2-[(5-Cyanopyridin-2-yl)amino]ethyl}guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252943-80-9 | |
| Record name | N''-{2-[(5-Cyanopyridin-2-yl)amino]ethyl}guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 5 Cyanopyridin 2 Yl Amino Ethyl Guanidine
Strategies for the De Novo Synthesis of the Core Compound
The de novo synthesis of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine is conceptually approached as a two-stage process. The initial step involves the formation of the key intermediate, N-(5-cyanopyridin-2-yl)ethane-1,2-diamine, which is subsequently subjected to a guanylation reaction.
A prevalent strategy for the synthesis of the diamine precursor involves the nucleophilic aromatic substitution of a suitable 2-halopyridine. Specifically, the reaction of 2-chloro-5-cyanopyridine (B21959) with an excess of ethylenediamine (B42938) serves as a direct and efficient method. This reaction is typically performed in a suitable solvent, and the use of a base may be employed to scavenge the hydrogen halide byproduct.
The subsequent conversion of the N-(5-cyanopyridin-2-yl)ethane-1,2-diamine intermediate to the target guanidine (B92328) is achieved through a guanylation reaction. A variety of guanylating agents can be employed for this transformation, with modern reagents offering high efficiency and selectivity under mild conditions.
Optimization of Reaction Conditions and Yields
The efficiency of the de novo synthesis is highly dependent on the optimization of reaction parameters for both the nucleophilic substitution and the guanylation steps. For the initial formation of the diamine precursor, factors such as solvent, temperature, and reaction time are critical. The use of a large excess of ethylenediamine can favor the desired monosubstitution product and minimize the formation of bis-pyridyl species.
In the guanylation step, the choice of the guanylating agent is paramount. Reagents such as N,N'-di-Boc-N''-triflylguanidine are known for their high reactivity and compatibility with a range of functional groups, often proceeding under mild conditions with high yields researchgate.netnih.gov. Optimization of this step typically involves adjusting the stoichiometry of the reactants, the choice of solvent (e.g., dichloromethane, tetrahydrofuran), and the use of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to facilitate the reaction. Purification of the Boc-protected guanidine intermediate is often straightforward, and the final deprotection under acidic conditions, for instance with trifluoroacetic acid, yields the target compound.
| Step | Reactants | Reagents & Conditions | Purpose of Optimization |
| 1. Diamine Formation | 2-chloro-5-cyanopyridine, Ethylenediamine | Solvent (e.g., EtOH, DMSO), Excess Ethylenediamine, Heat | Maximize monosubstitution, minimize side products, and improve yield. |
| 2. Guanylation | N-(5-cyanopyridin-2-yl)ethane-1,2-diamine | N,N'-di-Boc-N''-triflylguanidine, Base (e.g., Et3N), Solvent (e.g., DCM) | Achieve high conversion to the protected guanidine under mild conditions. |
| 3. Deprotection | Boc-protected guanidine | Trifluoroacetic acid (TFA) in DCM | Complete and clean removal of Boc protecting groups to afford the final product. |
Green Chemistry Approaches in Synthetic Pathways
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds. For the synthesis of this compound and its precursors, several green strategies can be envisioned. The use of microwave irradiation for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been shown to significantly reduce reaction times and improve yields, often in the absence of a solvent semanticscholar.orgrsc.orgresearchgate.net. This approach could potentially be adapted for the synthesis of the N-(5-cyanopyridin-2-yl)ethane-1,2-diamine intermediate.
Furthermore, the selection of greener solvents and the development of catalytic, atom-economical reactions are central to sustainable synthesis. For the guanylation step, replacing hazardous reagents with more environmentally benign alternatives is a key goal. While some traditional guanylation methods employ heavy metals, modern reagents and catalytic systems offer a more sustainable approach. The use of catalytic amounts of scandium(III) triflate for the guanylation of amines with cyanamide (B42294) in water represents a promising green alternative organic-chemistry.org.
Derivatization and Functionalization of this compound
The modular nature of the title compound allows for extensive derivatization at three key positions: the pyridine (B92270) moiety, the ethyl linker, and the guanidine group. This enables the systematic exploration of the chemical space around the core scaffold.
Synthesis of Analogues with Modified Pyridine Moieties
Modification of the pyridine ring can be achieved by starting with appropriately substituted 2-halopyridines. For instance, to introduce substituents at other positions of the pyridine ring, one could begin with a 2-chloro-5-bromopyridine. The bromine atom can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide variety of aryl or heteroaryl groups nih.gov. Subsequent reaction with ethylenediamine and guanylation would then yield the desired analogues.
| Starting Material | Coupling Partner | Reaction Type | Potential Pyridine Modification |
| 2-Chloro-5-bromopyridine | Arylboronic acid | Suzuki-Miyaura Coupling | Introduction of various aryl groups at the 5-position. |
| 2,5-Dichloropyridine | Alkyl Grignard reagent | Kumada Coupling | Introduction of alkyl groups at the 5-position. |
Introduction of Diverse Substituents on the Ethyl Linker and Guanidine Group
The ethyl linker can be functionalized by employing substituted ethylenediamine derivatives in the initial synthetic step. For example, using N-methylethylenediamine would lead to a methylated linker. Additionally, N-alkylation of the secondary amine in the N-(5-cyanopyridin-2-yl)ethane-1,2-diamine intermediate before the guanylation step could also introduce diversity.
The guanidine group itself offers multiple sites for functionalization. While the primary amino groups of the guanidine are generally less reactive towards alkylation, derivatization can be achieved through the synthesis of N-substituted guanidines using appropriately substituted amines in the guanylation step. For instance, reacting the diamine precursor with a protected N-alkyl-S-methylisothiourea would lead to an N-alkylated guanidine.
Preparation of Conformationally Restricted Analogues
To reduce the conformational flexibility of the ethyl linker, conformationally restricted analogues can be synthesized. One approach involves the cyclization of the ethylenediamine backbone. For example, starting with a cyclic diamine such as piperazine (B1678402) or homopiperazine (B121016) in the initial reaction with 2-chloro-5-cyanopyridine would lead to analogues where the linker is incorporated into a ring system.
Another strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a precursor with a reactive group on the ethyl linker could be cyclized onto one of the guanidine nitrogens to form a five- or six-membered heterocyclic ring, such as an imidazolidine (B613845) or a dihydropyrimidine (B8664642) derivative researchgate.netrsc.orgresearchgate.net. This approach can lock the conformation of the molecule and provide valuable insights into its structure-activity relationships.
| Strategy | Precursors | Resulting Structure |
| Cyclic Diamine Incorporation | 2-Chloro-5-cyanopyridine, Piperazine | Piperazine-linked cyanopyridine |
| Intramolecular Cyclization | N-(5-cyanopyridin-2-yl)ethylenediamine derivative with a pendant electrophile | Imidazolidine- or dihydropyrimidine-fused analogue |
Elucidation of Molecular Interactions and Preclinical Mechanisms of Action
Target Identification and Binding Studies of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine
In Vitro Receptor Binding Assays (e.g., G-protein coupled receptors, ion channels)
No data available.
Enzyme Inhibition Kinetics (e.g., Dipeptidyl Peptidase IV, Kinases)
No data available.
Ligand-Protein Interaction Profiling
No data available.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Mapping Pharmacophoric Features Critical for Activity
No data available.
Impact of Substituent Modifications on Biological Response
No data available.
SAR in the Context of Specific Biological Pathways
Structure-activity relationship studies for the class of DPP-IV inhibitors to which NVP-DPP728 belongs have elucidated key structural requirements for potent and selective inhibition of the DPP-IV enzyme. The discovery of NVP-DPP728 emerged from the use of solid-phase synthesis to create a library of compounds, which allowed for systematic evaluation of different structural components. nih.gov The 5-cyanopyridin-2-ylamino group is a critical pharmacophore that occupies a specific pocket in the active site of the DPP-IV enzyme. Variations of this aromatic ring system and the ethylamino linker have been shown to significantly impact binding affinity and selectivity against other related proteases.
Cellular and Subcellular Mechanistic Investigations (Preclinical In Vitro)
NVP-DPP728 and related compounds are designed to inhibit the enzyme DPP-IV, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these compounds increase the circulating levels of active GLP-1. In cellular models, this leads to the potentiation of glucose-dependent insulin (B600854) secretion from pancreatic beta cells. The primary pathway modulated is the incretin pathway, which plays a crucial role in glucose homeostasis.
NVP-DPP728 has been profiled as a potent and selective inhibitor of DPP-IV. nih.gov High selectivity is a critical attribute for this class of drugs, as off-target inhibition of other dipeptidyl peptidases (e.g., DPP-8, DPP-9) could lead to undesirable side effects. In vitro enzyme assays are used to determine the inhibitory concentration (IC50) against the target enzyme and a panel of related proteases. The high potency of NVP-DPP728 is attributed to the optimal fit of the cyanopyrrolidine moiety into the S1 pocket of the DPP-IV active site and the interaction of the cyanopyridinyl group in the S2 pocket.
| Compound | Target | Potency (IC50) | Selectivity |
| NVP-DPP728 | DPP-IV | Potent (specific values proprietary in early literature) | High selectivity against other DPP enzymes |
This table is illustrative of the types of data generated for NVP-DPP728, as specific IC50 values from early discovery papers are often not publicly detailed.
The primary cellular response induced by DPP-IV inhibitors like NVP-DPP728 is not typically apoptosis or direct modulation of ion flux. Instead, the mechanism is enzymatic inhibition, leading to downstream physiological effects. By preserving active GLP-1 levels, these compounds indirectly influence cellular responses in pancreatic islets, such as promoting insulin synthesis and release in a glucose-dependent manner. There is no evidence in the available literature to suggest that NVP-DPP728 or its core structure directly induces apoptosis or alters ion channel activity as a primary mechanism of action.
Preclinical Pharmacological and Toxicological Research in Non Human Models
Pharmacokinetic (PK) Profiling of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine in Animal Models
No publicly available data.
No publicly available data.
No publicly available data.
Preclinical Efficacy Studies in Animal Disease Models
No publicly available data.
No publicly available data.
Preclinical Research on this compound Remains Undisclosed in Publicly Available Literature
Despite a comprehensive search of scientific databases and publicly available research, no specific preclinical pharmacological or toxicological data for the chemical compound this compound could be identified.
This includes a lack of information regarding its in vivo efficacy in non-human models, associated biomarker evaluations, and exploratory toxicology studies. Consequently, the requested detailed article focusing on the preclinical profile of this specific compound cannot be generated at this time.
The inquiry sought to detail the following aspects of preclinical research:
Biomarker Evaluation in In Vivo Efficacy Studies: This would involve an analysis of biological markers used to measure the compound's effect on a biological system in animal models of disease. Such studies are crucial for understanding a compound's mechanism of action and for predicting its potential therapeutic efficacy.
Exploratory Toxicology in Animal Models: This section would have covered initial safety assessments of the compound in animals.
Acute and Sub-chronic Toxicity Assessment: These studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure (acute) or repeated exposures over a longer period (sub-chronic). Key parameters typically evaluated include changes in body weight, food and water consumption, clinical signs of toxicity, and mortality.
Histopathological and Biochemical Analysis: Following toxicity assessments, a microscopic examination of organs and tissues (histopathology) and an analysis of blood and urine for biochemical markers of organ function are conducted to identify any compound-related damage.
The absence of published data on this compound prevents a scientifically accurate and informative discussion on these critical aspects of preclinical drug development. It is possible that research on this compound is in very early stages and has not yet been published, or that it is being conducted by private entities without public disclosure.
Further research and publication in peer-reviewed scientific journals would be necessary to provide the detailed information required for the requested article.
Computational Chemistry and in Silico Studies
Molecular Docking and Dynamics Simulations of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine-Target Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. nih.govnih.gov These techniques provide insights into the binding mode, affinity, and stability of the ligand-target complex, which are crucial for understanding its mechanism of action. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. oup.com The primary goals of molecular docking are to identify the correct binding pose of the ligand in the active site of the target and to estimate the binding affinity. oup.comnih.gov The binding affinity is often expressed as a scoring function, which calculates a value, typically in kcal/mol, representing the strength of the interaction. nih.gov A lower, more negative score generally indicates a more favorable binding interaction. mdpi.com
For this compound, a docking study would involve preparing the 3D structure of the compound and the target protein. The software then samples a large number of possible conformations and orientations of the compound within the protein's binding site, evaluating each pose using a scoring function. nih.gov The results would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the cyanopyridine, guanidine (B92328), and ethylamino groups of the compound and the amino acid residues of the target protein. nih.gov
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed | Hydrophobic Interactions |
|---|---|---|---|---|
| Target X (e.g., Kinase) | -8.5 | Asp145, Lys72, Phe198 | Guanidine group with Asp145; Aminoethyl group with Lys72 | Cyanopyridin ring with Phe198 |
Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. nih.govnih.gov MD simulations model the atomic and molecular movements by solving Newton's equations of motion, providing a dynamic view of the complex in a simulated physiological environment. cresset-group.comfrontiersin.org This method is crucial for understanding the conformational changes in both the ligand and the protein upon binding and for validating the stability of the interactions predicted by docking. cresset-group.comnih.gov
An MD simulation of the this compound-target complex would involve placing the docked structure in a simulation box with water molecules and ions to mimic cellular conditions. nih.gov The simulation would run for a specific period (nanoseconds to microseconds), tracking the trajectory of each atom. Analysis of this trajectory can reveal:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific amino acid residues in the protein, highlighting which parts of the protein are most affected by ligand binding. nih.gov
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds throughout the simulation, confirming the strength of these key interactions.
This analysis provides a more realistic and detailed picture of the binding event than static docking alone. portlandpress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. svuonline.orgneovarsity.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. patsnap.comimist.ma
Developing a QSAR model involves several key steps. neovarsity.org First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov
Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. nih.gov Once a robust model is developed and validated, it can be used to predict the activity of new, untested compounds, like this compound, even before they are synthesized. nih.govrsc.org This predictive capability allows for the prioritization of compounds for synthesis and testing, saving significant time and resources. neovarsity.org
The integration of machine learning (ML) has significantly advanced the field of QSAR. dromicslabs.comacs.org ML algorithms, such as random forests, support vector machines, and deep neural networks, can handle complex, non-linear relationships between molecular structure and activity that are often missed by traditional statistical methods. neuraldesigner.comnih.gov These advanced algorithms can learn from large and diverse chemical datasets to build highly predictive QSAR models. dromicslabs.comacs.org
For a compound like this compound, an ML-based QSAR model could be used to suggest specific structural modifications to enhance its biological activity. By analyzing the features that the model identifies as important for activity, medicinal chemists can rationally design new derivatives with improved potency and selectivity. This iterative process of prediction, synthesis, and testing is a cornerstone of modern lead optimization. nih.gov
In Silico ADME and Toxicity Prediction for Preclinical Candidates
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties must be evaluated. profacgen.com In silico ADME/Tox prediction models play a crucial role in the early stages of drug discovery by identifying compounds with potentially poor pharmacokinetic profiles or safety liabilities, thus reducing late-stage failures. researchgate.netcambridge.orgcreative-biostructure.com These computational tools predict ADME/Tox properties based on the chemical structure of a molecule. nih.gov
For this compound, a variety of in silico models could be used to predict key preclinical properties: slideshare.net
Absorption: Prediction of properties like intestinal absorption, Caco-2 permeability, and oral bioavailability. nih.gov
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of the likely routes of elimination from the body.
Toxicity: Early assessment of potential risks such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. frontiersin.orgimmunocure.usnih.gov
These predictions are typically based on QSAR models or rule-based expert systems trained on large databases of experimental data. cambridge.orgtoxometris.ai The results provide a comprehensive profile that helps to assess the "drug-likeness" of a compound and guide its further development. nih.gov
| Property | Predicted Value/Classification | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the central nervous system. |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |
| hERG Inhibition | Low Risk | Low potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be mutagenic. |
Prediction of Physiochemical Descriptors Relevant to Biological Fate
The biological fate of a chemical entity, encompassing its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its fundamental physicochemical properties. In silico models provide rapid predictions of these characteristics, guiding further research. For this compound, several key descriptors have been predicted using computational algorithms. lookchem.com
These descriptors offer a preliminary assessment of the molecule's drug-like properties. The predicted LogP (partition coefficient) of 0.46 suggests a relatively hydrophilic nature, which can influence its solubility and distribution in biological systems. lookchem.com The Polar Surface Area (PSA) is a critical parameter for predicting a drug's ability to permeate cell membranes. The calculated PSA for this compound is 113.84 Ų, a value that may impact its oral bioavailability and ability to cross the blood-brain barrier. lookchem.com The predicted pKa of 12.97 indicates that the guanidine group is strongly basic and will be predominantly protonated at physiological pH. lookchem.com
A summary of these computationally predicted physicochemical properties is presented below.
Table 1: Predicted Physicochemical Properties for this compound
| Descriptor | Predicted Value | Significance in Biological Fate |
|---|---|---|
| Molecular Formula | C₉H₁₂N₆ | Defines the elemental composition. |
| Molecular Weight | 204.23 g/mol | Influences diffusion and transport across membranes. synchem.de |
| LogP | 0.46 | Indicates hydrophilicity, affecting solubility and distribution. lookchem.com |
| Polar Surface Area (PSA) | 113.84 Ų | Key factor in predicting membrane permeability and transport. lookchem.com |
| pKa | 12.97 ± 0.70 | Predicts the ionization state at physiological pH, affecting receptor binding and solubility. lookchem.com |
| Density | 1.33 ± 0.1 g/cm³ | Basic physical property of the compound. lookchem.com |
| Boiling Point | 434.4 ± 55.0 °C | Physical property related to volatility. lookchem.com |
Virtual Screening for Off-Target Interactions and Potential Toxicity
While a compound may be designed for a specific biological target, it can interact with other proteins in the body, leading to unintended "off-target" effects and potential toxicity. Virtual screening is a powerful in silico technique used to predict these interactions by docking the compound's structure against databases of known protein structures. mdpi.com This process can identify potential safety liabilities early in the drug discovery pipeline, saving time and resources. researchgate.net
The guanidine moiety is a recognized pharmacophore that can participate in significant molecular interactions, and its presence in various therapeutic agents has been studied computationally against numerous targets. nih.gov For instance, virtual screening and rational design have been successfully employed to discover novel guanidine-based inhibitors for targets such as the SHP2 phosphatase, which is relevant in cancer therapy. nih.govresearchgate.net
However, specific in silico studies detailing a broad virtual screening for off-target interactions or a predictive toxicity profile for this compound are not extensively documented in publicly available scientific literature. Such studies would typically involve docking the compound against a panel of safety-relevant targets, such as hERG channels, nuclear receptors, and various enzymes, to flag potential adverse interactions. The absence of this specific data highlights a gap in the publicly accessible research for this particular molecule. For a comprehensive assessment, dedicated computational toxicology and off-target screening studies would be required.
Table of Compounds Mentioned
| Compound Name |
|---|
Advanced Analytical and Bioanalytical Methodologies for Research
Development of Analytical Methods for Detection and Quantification of 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine in Research Matrices
The development of robust analytical methods is fundamental for the accurate detection and quantification of any new chemical entity in various research matrices. Such methods are crucial for understanding the compound's properties and behavior in experimental systems.
Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful and commonly employed techniques for the separation and quantification of small molecules.
For a compound like this compound, an HPLC-UV method would likely be developed using a reversed-phase column (e.g., C18). The mobile phase would typically consist of an aqueous component with a pH modifier (like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the guanidino group is protonated) and an organic solvent (such as acetonitrile (B52724) or methanol). The UV detection wavelength would be selected based on the maximal absorbance of the cyanopyridine chromophore.
LC-MS/MS would offer superior sensitivity and selectivity, which is essential for complex biological samples. The method would be optimized to monitor specific precursor-to-product ion transitions for the target compound in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity. However, specific parameters such as column chemistry, mobile phase composition, and mass transitions for this compound are not documented in published literature.
Spectroscopic Methods (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are indispensable for the structural elucidation and characterization of new chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the molecular structure of this compound by revealing the chemical environment of each proton and carbon atom.
Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the C≡N stretch of the cyanopyridine group and the N-H bends and stretches of the guanidine (B92328) and amino groups.
Ultraviolet-Visible (UV-Vis) spectroscopy would determine the wavelengths of maximum absorbance, which is useful for quantitative analysis and is dependent on the electronic structure of the cyanopyridine moiety.
While these techniques are standard for chemical characterization, specific spectral data (chemical shifts, absorption bands, and λmax) for this compound are not available in peer-reviewed publications.
Bioanalytical Method Validation for Preclinical Sample Analysis
Before a bioanalytical method can be used to support preclinical studies, it must undergo rigorous validation to ensure its reliability, as per guidelines from regulatory bodies.
Assessment of Selectivity, Sensitivity, Accuracy, and Precision
A validated bioanalytical method must demonstrate acceptable performance in several key areas:
| Validation Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. |
| Sensitivity | Typically defined by the Lower Limit of Quantification (LLOQ), the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. |
| Accuracy | The closeness of the measured concentration to the true concentration, usually expressed as a percentage of the nominal value. |
| Precision | The degree of scatter between a series of measurements, assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels and expressed as the coefficient of variation (CV%). |
This table is interactive. Click on the headers to learn more about each parameter.
Specific validation data for an assay for this compound in any biological matrix has not been reported.
Sample Preparation Techniques for Complex Biological Matrices
The analysis of compounds in biological matrices such as plasma, blood, or tissue homogenates requires effective sample preparation to remove interfering substances and concentrate the analyte. Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.
The choice of technique would depend on the physicochemical properties of this compound and the requirements of the bioanalytical assay.
Isotopic Labeling Strategies for Metabolic Tracing Studies
Isotopic labeling, where atoms in a molecule are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H), is a powerful tool for tracing the metabolic fate of a compound in vitro and in vivo. By using mass spectrometry to track the isotopically labeled compound and its metabolites, researchers can elucidate metabolic pathways and quantify metabolite formation.
For this compound, stable isotope-labeled analogues could be synthesized to investigate its absorption, distribution, metabolism, and excretion (ADME) properties. However, there are no published studies describing the synthesis or use of isotopically labeled this compound for metabolic tracing.
Future Research Directions and Translational Outlook Preclinical Focus
Exploration of Novel Therapeutic Applications based on Preclinical Findings
The guanidine (B92328) and pyridine (B92270) nuclei are integral to numerous compounds with diverse pharmacological activities, suggesting that 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine could be investigated for applications beyond its role in DPP-IV inhibition. nih.gov Preclinical studies could explore its potential in oncology, infectious diseases, and neurological disorders.
Oncological Research: The pyridine scaffold is a common feature in a significant number of FDA-approved anticancer drugs. nih.govnih.gov Preclinical models could be employed to investigate the cytotoxic effects of this compound against various cancer cell lines. Mechanistic studies could elucidate whether it acts via pathways commonly associated with pyridine-containing anticancer agents, such as kinase inhibition or disruption of microtubule dynamics. nih.gov Furthermore, some DPP-IV inhibitors have demonstrated potential in anticancer treatment through the modulation of the tumor microenvironment and enhancement of anti-tumor immune responses. mdpi.com
Antimicrobial Investigations: Both guanidine and pyridine derivatives have been reported to possess antimicrobial properties. rsc.org The guanidine group can interact with bacterial cell membranes, leading to cytotoxic effects. nih.gov Preclinical screening of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, could reveal novel antimicrobial activities. nih.gov
Neurological Applications: Compounds containing the guanidine moiety have been explored for their effects on the central nervous system. Given that the pyridine ring is also present in various neurologically active agents, preclinical studies could assess the potential of this compound in models of neurodegenerative diseases or as a modulator of neurotransmitter systems.
A summary of potential therapeutic applications for the guanidine-pyridine scaffold is presented in the table below.
| Therapeutic Area | Potential Mechanism of Action |
| Oncology | Kinase inhibition, microtubule disruption, immune modulation |
| Infectious Diseases | Disruption of bacterial cell membranes |
| Neurological Disorders | Modulation of neurotransmitter systems |
Investigation of Combination Therapies in Preclinical Models
The efficacy of therapeutic agents can often be enhanced through combination with other drugs. In the context of this compound, its known association with DPP-IV inhibition provides a logical starting point for investigating combination therapies in preclinical models of type 2 diabetes. nih.gov
Metabolic Disease Combinations: Preclinical studies have shown that combining DPP-4 inhibitors with other antidiabetic agents, such as metformin or pioglitazone, can have additive or synergistic effects on glycemic control. nih.govnih.gov Future preclinical research could investigate the effects of this compound in combination with other metabolic disease therapeutics, not only for enhanced efficacy but also for potential protective effects on pancreatic beta-cells. hcplive.com
Oncology Combination Therapies: Should preclinical studies reveal anticancer activity, the investigation of combination therapies with established chemotherapeutic agents or immunotherapy would be a critical next step. For instance, the immunomodulatory effects of some DPP-IV inhibitors suggest a potential synergistic effect when combined with checkpoint inhibitors. mdpi.com
Preclinical data on combination therapies involving DPP-IV inhibitors are summarized below.
| Combination Agent | Therapeutic Area | Observed Preclinical/Clinical Effect |
| Metformin | Type 2 Diabetes | Additive/synergistic glycemic control |
| Pioglitazone | Type 2 Diabetes | Improved HbA1c levels |
| Insulin (B600854) | Type 2 Diabetes | Improved glycemic control without increased hypoglycemia |
| Checkpoint Inhibitors | Oncology | Potential for enhanced anti-tumor immune response |
Development of Advanced Drug Delivery Systems for Research Applications
The physicochemical properties of guanidine-pyridine compounds, such as their solubility and potential for hydrogen bonding, can influence their pharmacokinetic profiles. nih.gov The development of advanced drug delivery systems in a preclinical research setting could help to optimize the therapeutic potential of this compound.
Nanoparticle Encapsulation: Encapsulating the compound in lipid-based or polymeric nanoparticles could improve its stability, and solubility, and allow for targeted delivery to specific tissues, which would be particularly relevant for applications in oncology.
Hydrogel Formulations: For potential applications in wound healing or localized antimicrobial therapy, incorporating this compound into hydrogel formulations could provide sustained release at the site of action.
Challenges and Opportunities in the Preclinical Development of Guanidine-Pyridine Scaffolds
The preclinical development of compounds based on the guanidine-pyridine scaffold presents both challenges and opportunities.
Challenges:
Selectivity: A key challenge will be to ensure the selective activity of this compound towards a desired therapeutic target, minimizing off-target effects.
Metabolic Stability: The pyridine ring can be susceptible to metabolic modification, which could impact the compound's half-life and efficacy. rsc.org Preclinical metabolic studies will be crucial to understand its biotransformation.
Synthesis: The synthesis of substituted pyridines can be challenging, potentially impacting the feasibility of generating analogs for structure-activity relationship studies. researchgate.net
Opportunities:
Structural Diversity: The guanidine and pyridine moieties are amenable to chemical modification, offering the opportunity to create a library of analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Broad Therapeutic Potential: The diverse biological activities associated with both guanidine and pyridine suggest that compounds like this compound could be developed for a wide range of diseases. nih.gov
Established Pharmacophore: The prevalence of the pyridine scaffold in approved drugs provides a wealth of information that can guide the preclinical development process. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine, and how do reaction conditions influence yield?
- Methodology : The synthesis of guanidine derivatives often involves condensation reactions between amines and cyanamide derivatives. For example, ternary guanidine sulfamates can react with alcohols or amines in the presence of formaldehyde to yield heterocyclic products with high efficiency . To optimize yield, control reaction temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF). Use NMR and mass spectrometry to monitor intermediate formation .
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D structure and hydrogen-bonding networks. For example, Cd(II) complexes with similar guanidine ligands were characterized using SC-XRD (CCDC 2129140/2129141), revealing bond angles and coordination geometries . Pair this with FT-IR to confirm functional groups (e.g., guanidine N–H stretches at 3200–3400 cm⁻¹) and UV-Vis spectroscopy to study electronic transitions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of guanidine derivatives across studies?
- Methodology : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from structural variations or assay conditions. Use Hansch’s QSAR (Quantitative Structure-Activity Relationship) to correlate substituent effects (e.g., electron-withdrawing cyano groups) with activity . Compare IC₅₀ values across cell lines and validate using standardized protocols (e.g., MTT assays) .
Q. How do computational models predict the interaction of this compound with enzymes like Taq polymerase or kinases?
- Methodology : Molecular dynamics (MD) simulations can map binding affinities. For phosphoryl guanidine oligonucleotides, MD revealed critical interactions between guanidine moieties and Taq polymerase active sites . Apply similar methods to study hydrogen bonding with kinase ATP-binding pockets. Use docking software (e.g., AutoDock Vina) and validate with SPR (Surface Plasmon Resonance) .
Q. What are the challenges in designing experiments to study catalytic activity in metal complexes of this compound?
- Methodology : Coordination chemistry requires precise control of metal-ligand stoichiometry. For Cd(II) complexes, SC-XRD showed distorted octahedral geometries, but reactivity depends on solvent polarity and counterion effects . Use cyclic voltammetry to study redox behavior and EPR to detect paramagnetic intermediates .
Data Analysis and Experimental Design
Q. How can researchers reconcile discrepancies in crystallographic data for guanidine-containing complexes?
- Methodology : Cross-validate SC-XRD results with DFT (Density Functional Theory) calculations to confirm bond lengths and angles. For example, Cd–N bond distances in complexes were validated against theoretical models . Address thermal motion artifacts by refining anisotropic displacement parameters .
Q. What experimental controls are essential for assessing the environmental stability of this compound?
- Methodology : Conduct accelerated degradation studies under varying pH (2–12) and UV exposure. Monitor decomposition via HPLC-MS and compare with guanidine sulfamates, which show stability in aqueous media up to 70°C . Include abiotic controls (e.g., sterile buffers) to distinguish chemical vs. microbial degradation .
Tables of Key Data
| Property | Technique | Reference |
|---|---|---|
| Crystal structure | SC-XRD (CCDC 2129140) | |
| Antimicrobial activity | Hansch’s QSAR | |
| Enzyme inhibition (Taq) | Molecular Dynamics | |
| Redox behavior | Cyclic Voltammetry |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
